An In-depth Technical Guide to (+)-Sesamolin: Chemical Structure and Stereochemistry
An In-depth Technical Guide to (+)-Sesamolin: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Sesamolin is a naturally occurring furofuran lignan found predominantly in sesame seeds (Sesamum indicum) and sesame oil. As a significant bioactive constituent, it has garnered considerable interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for (+)-sesamolin, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Stereochemistry
(+)-Sesamolin is a complex molecule characterized by a furo[3,4-c]furan ring system substituted with two 1,3-benzodioxole moieties. The precise spatial arrangement of these substituents is critical to its biological function.
Molecular Formula: C₂₀H₁₈O₇[1][2]
Molecular Weight: 370.35 g/mol
IUPAC Name: 5-[[(3S,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole
CAS Number: 526-07-8
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of (+)-sesamolin is presented below. These data are essential for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical Properties of (+)-Sesamolin
| Property | Value | Reference |
| Physical State | White powder | |
| Melting Point | 94 °C | |
| Specific Rotation ([α]D) | +68.5° (c 0.5, CHCl₃) | |
| Solubility | Soluble in chloroform, DMSO, and ethyl acetate. Sparingly soluble in ethanol. Insoluble in water. | [1] |
Table 2: Spectroscopic Data of (+)-Sesamolin
| Spectroscopy | Data |
| ¹H-NMR (CDCl₃) | δ (ppm): 6.70-6.90 (m, 6H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 5.93 (s, 2H, O-CH₂-O), 5.40 (d, J=6.5 Hz, 1H, H-6), 4.75 (d, J=4.5 Hz, 1H, H-2), 4.20-4.30 (m, 1H, H-4α), 3.80-3.90 (m, 1H, H-4β), 3.20-3.30 (m, 1H, H-3a), 2.80-2.90 (m, 1H, H-6a) |
| ¹³C-NMR (CDCl₃) | δ (ppm): 148.2, 147.9, 147.3, 146.8, 141.2, 135.5, 134.8, 119.8, 119.5, 108.2, 108.0, 106.5, 106.2, 101.2, 101.1, 87.5 (C-2), 82.1 (C-6), 71.8 (C-4), 54.5 (C-3a), 50.2 (C-6a) |
| Mass Spectrometry (EI-MS) | m/z (%): 370 [M]⁺ (100), 235 (25), 205 (30), 178 (45), 161 (50), 149 (80), 135 (95) |
| Infrared (IR) (KBr) | ν (cm⁻¹): 2890 (C-H), 1610, 1505, 1490 (C=C, aromatic), 1250, 1190, 1040 (C-O), 930 (O-CH₂-O)[3][4] |
Experimental Protocols
Isolation and Purification of (+)-Sesamolin
(+)-Sesamolin is typically isolated from sesame oil or defatted sesame seeds. The following is a general workflow for its purification, which can be adapted based on the starting material and available equipment.
Figure 1. General workflow for the isolation and purification of (+)-sesamolin.
Detailed Methodologies:
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Extraction: Defatted sesame seed powder is extracted with methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure. For sesame oil, a liquid-liquid extraction with a polar solvent like methanol can be employed to enrich the lignan fraction.
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Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sesamolin.[1]
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with sesamolin are further purified by preparative HPLC.[2][5]
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Crystallization: The purified sesamolin can be crystallized from solvents such as ethanol or a mixture of chloroform and petroleum ether to obtain a highly pure solid product.[5]
Signaling Pathways and Mechanism of Action
(+)-Sesamolin exerts its biological effects by modulating various intracellular signaling pathways. Key pathways identified include the JAK2/STAT3 and MAPK (p38, ERK, JNK) pathways.
Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is implicated in various cancers. (+)-Sesamolin has been shown to inhibit the phosphorylation of both JAK2 and STAT3, thereby downregulating this signaling cascade and leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Figure 2. Inhibition of the JAK2/STAT3 signaling pathway by (+)-sesamolin.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing the p38, Extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK) cascades, is involved in cellular responses to a variety of stimuli, including stress and growth factors. (+)-Sesamolin has been reported to modulate the phosphorylation of these kinases, leading to both pro-apoptotic and immunomodulatory effects depending on the cellular context. For instance, in some cancer cells, it inhibits the phosphorylation of p38 and JNK, contributing to apoptosis.[1] In contrast, in immune cells like Natural Killer (NK) cells, it can enhance their cytotoxic activity by promoting the phosphorylation of p38, ERK, and JNK.
Figure 3. Modulation of the MAPK signaling pathway by (+)-sesamolin.
Conclusion
(+)-Sesamolin is a promising natural product with a well-defined chemical structure and stereochemistry that underpins its diverse biological activities. This guide has provided a detailed overview of its key chemical and physical properties, spectroscopic data, and established protocols for its isolation and purification. Furthermore, the elucidation of its modulatory effects on critical signaling pathways such as JAK2/STAT3 and MAPK provides a foundation for understanding its mechanism of action and for the future development of novel therapeutics. Further research, particularly in the areas of in vivo efficacy and safety, will be crucial in translating the therapeutic potential of (+)-sesamolin into clinical applications.
